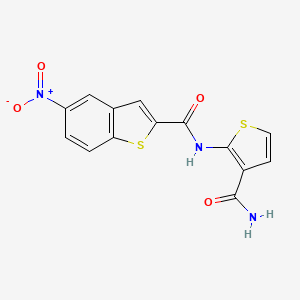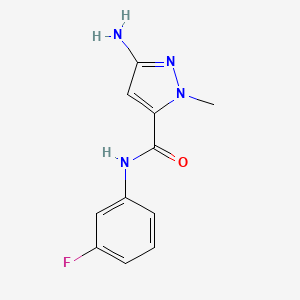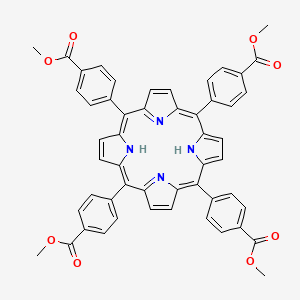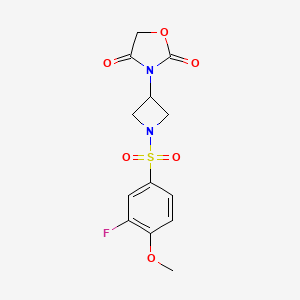![molecular formula C18H25N7O B2509642 4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2415471-38-2](/img/structure/B2509642.png)
4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with an ethylpyrimidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 5-ethylpyrimidin-2-yl piperazine. This can be achieved by reacting 5-ethylpyrimidine with piperazine under reflux conditions in an appropriate solvent such as ethanol.
Formation of the Pyridazine Derivative: The next step involves the synthesis of 6-chloropyridazine, which can be prepared by chlorination of pyridazine.
Coupling Reaction: The final step involves coupling the 5-ethylpyrimidin-2-yl piperazine with 6-chloropyridazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the coupling reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of 4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact molecular pathways and targets are still under investigation, but it is hypothesized that the compound may influence neurotransmitter systems in the brain, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
1-(2-Pyrimidyl)piperazine: A related compound with a similar piperazine and pyrimidine structure.
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another compound with a piperazine and pyridine structure.
pyrazin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin: A compound with a similar pyridazine and piperazine structure.
Uniqueness
4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its specific combination of morpholine, pyridazine, and piperazine rings, along with the ethylpyrimidine substitution
属性
IUPAC Name |
4-[6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-2-15-13-19-18(20-14-15)25-7-5-23(6-8-25)16-3-4-17(22-21-16)24-9-11-26-12-10-24/h3-4,13-14H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZUBUGHZIDBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methoxypiperidin-1-yl)methyl]pyridine](/img/structure/B2509562.png)
![7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-4H-chromen-4-one](/img/structure/B2509563.png)
![3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2509564.png)
![2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2509565.png)
![N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2509567.png)

![6-(3-methylbenzyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2509569.png)

![(2E)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2509576.png)


![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2509580.png)

